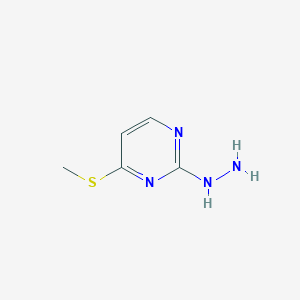![molecular formula C14H13ClF3N3S B12511216 3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-2-[2-(ピペリジン-1-イル)-1,3-チアゾール-4-イル]-5-(トリフルオロメチル)ピリジンは、トリフルオロメチル基、ピペリジン環、およびチアゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
3-クロロ-2-[2-(ピペリジン-1-イル)-1,3-チアゾール-4-イル]-5-(トリフルオロメチル)ピリジンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、チアゾール環の調製から始まり、続いてピペリジン部分とトリフルオロメチル基が導入されます。反応条件は、多くの場合、反応を促進するために、水素化ナトリウムなどの強塩基と、ジメチルホルムアミド (DMF) などの溶媒の使用を必要とします。
工業生産方法
工業的な環境では、この化合物の生産には、一貫した品質と収率を確保するために、連続フロー反応器の使用が含まれる場合があります。このプロセスは、廃棄物を最小限に抑え、グリーンケミストリーの原則に従って、有害な試薬の使用を削減するために最適化されます。
化学反応の分析
反応の種類
3-クロロ-2-[2-(ピペリジン-1-イル)-1,3-チアゾール-4-イル]-5-(トリフルオロメチル)ピリジンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 求核置換反応は一般的であり、塩素原子は他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
置換: DMF 中の水素化ナトリウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は追加の酸素含有官能基を持つピリジン誘導体をもたらす可能性があり、一方、置換反応はさまざまな求核剤を分子に導入することができます。
科学研究への応用
3-クロロ-2-[2-(ピペリジン-1-イル)-1,3-チアゾール-4-イル]-5-(トリフルオロメチル)ピリジンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 創薬における生物活性化合物としての可能性について調査されています。
医学: 特に神経疾患の治療における潜在的な治療効果について探求されています。
産業: 特定の電子特性を持つ先進材料の開発に利用されています。
科学的研究の応用
3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用機序
3-クロロ-2-[2-(ピペリジン-1-イル)-1,3-チアゾール-4-イル]-5-(トリフルオロメチル)ピリジンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素または受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
2-クロロ-5-(トリフルオロメチル)ピリジン: 類似の構造ですが、チアゾール環とピペリジン環がありません。
3-クロロ-4-(トリフルオロメチル)ピリジン: 類似していますが、ピリジン環上の置換パターンが異なります。
独自性
3-クロロ-2-[2-(ピペリジン-1-イル)-1,3-チアゾール-4-イル]-5-(トリフルオロメチル)ピリジンは、トリフルオロメチル基、ピペリジン環、およびチアゾール環の組み合わせにより、独自です。この独自の構造により、より単純な類似体には見られない特定の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the thiazole and piperidine rings.
3-Chloro-4-(trifluoromethyl)pyridine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, piperidine ring, and thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C14H13ClF3N3S |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C14H13ClF3N3S/c15-10-6-9(14(16,17)18)7-19-12(10)11-8-22-13(20-11)21-4-2-1-3-5-21/h6-8H,1-5H2 |
InChIキー |
CKJGJVCXKJHVPA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


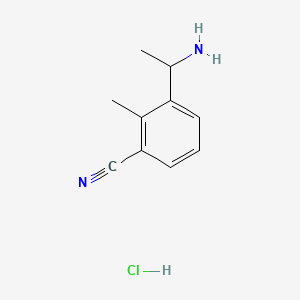
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)

![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
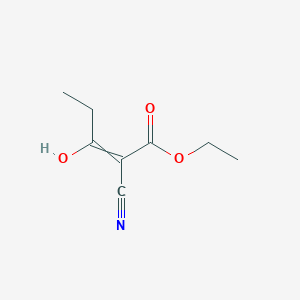
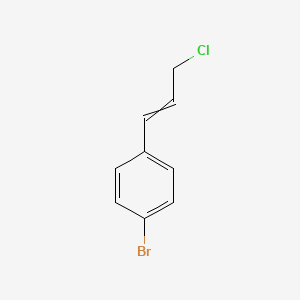
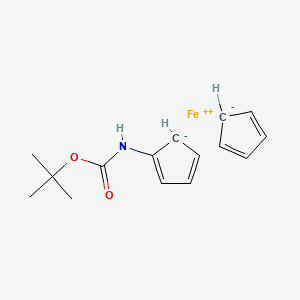
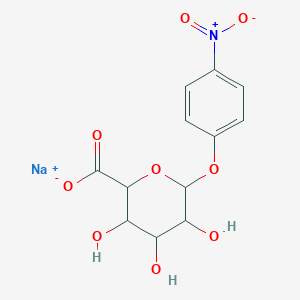
![N-[5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B12511189.png)
![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)
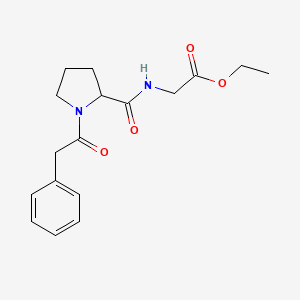
![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
